Diethylenetriamine nitrate Diethylenetriamine nitrate
Brand Name: Vulcanchem
CAS No.: 57578-39-9
VCID: VC19562074
InChI: InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4)
SMILES:
Molecular Formula: C4H14N4O3
Molecular Weight: 166.18 g/mol

Diethylenetriamine nitrate

CAS No.: 57578-39-9

Cat. No.: VC19562074

Molecular Formula: C4H14N4O3

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Diethylenetriamine nitrate - 57578-39-9

Specification

CAS No. 57578-39-9
Molecular Formula C4H14N4O3
Molecular Weight 166.18 g/mol
IUPAC Name N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid
Standard InChI InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4)
Standard InChI Key XAMVGCRNXFFKKM-UHFFFAOYSA-N
Canonical SMILES C(CNCCN)N.[N+](=O)(O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Diethylenetriamine nitrate consists of a triamine backbone—diethylenetriamine (NH2CH2CH2)2NH)(NH_2CH_2CH_2)_2NH)—protonated at two amine groups and coordinated with nitrate anions (NO3)(NO_3^-). The molecular formula is C4H13N32HNO3C_4H_{13}N_3 \cdot 2HNO_3, yielding a molecular weight of 269.2 g/mol. Key physicochemical properties include:

  • Solubility: High solubility in polar solvents like water, methanol, and ethanol, with reduced solubility in acetone or tetrahydrofuran (THF) .

  • Thermal Stability: Decomposes at temperatures above 187°C, a trait shared with EDDN .

  • Particle Morphology: Crystallizes as rounded oblong platelets, typically with an average particle size of 28–32 µm when synthesized under controlled conditions .

Comparative solubility data for analogous nitrates in water-alcohol mixtures are provided in Table 1.

Table 1: Solubility of Polyamine Nitrates in Water-Alcohol Mixtures

Solvent SystemTemperature (°C)Solubility (wt%)
Water/Methanol100.5
Water/Ethanol301.0
Water/Acetone25<0.1

Synthesis and Optimization

Neutralization Reaction

DETN is synthesized via stepwise neutralization of diethylenetriamine with nitric acid. The process involves:

  • Diluting diethylenetriamine in deionized water to form a 15–20% aqueous solution.

  • Gradually adding 65–70% nitric acid under controlled temperatures (20–30°C) to prevent exothermic runaway reactions .

  • Monitoring pH to ensure complete neutralization (target pH: 3.0–4.0) .

This method minimizes hazardous byproducts like alkyl nitrates, which are common in non-aqueous solvent systems.

Crystallization

The neutralized solution is introduced into a non-aqueous, water-miscible solvent (e.g., methanol or acetone), inducing crystallization. Key parameters include:

  • Solvent Selection: Methanol is preferred for its low cost and high miscibility with water (>95%) .

  • Temperature Control: Cooling the solvent to 3–5°C enhances yield and particle uniformity .

Table 2: Crystallization Yields in Different Solvents

SolventYield (%)Particle Size (µm)
Methanol95.430
Acetone89.228
THF82.132

Industrial Applications

Epoxy Resin Curing

DETN acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its high nitrogen content (26.7%) contributes to flame-retardant properties, making it suitable for aerospace composites .

Explosives Formulation

In explosives, DETN serves as a stable oxidizer. Its moderate sensitivity to shock (comparable to ammonium nitrate) and predictable combustion kinetics enable use in mining and demolition charges. Critical performance metrics include:

  • Detonation Velocity: ~5,200 m/s (theoretical)

  • Oxygen Balance: -34.2% .

Future Research Directions

Despite its utility, DETN remains understudied. Priority research areas include:

  • Thermodynamic Modeling: Predict phase behavior in mixed solvents.

  • Toxicity Profiling: Quantify ecotoxicological impacts via OECD guidelines.

  • Alternative Synthesis Routes: Explore catalytic neutralization to reduce nitric acid waste.

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